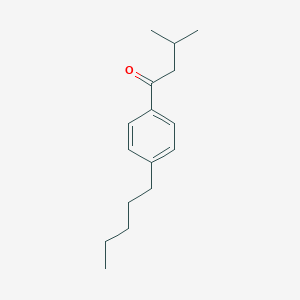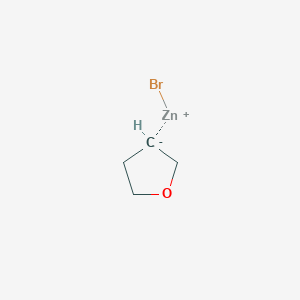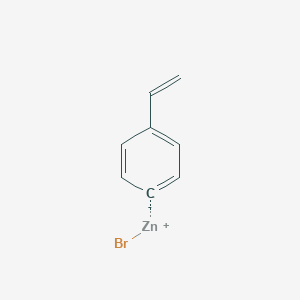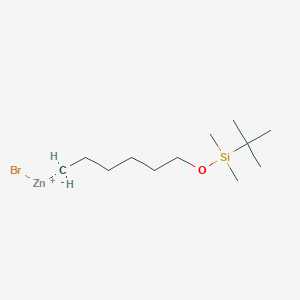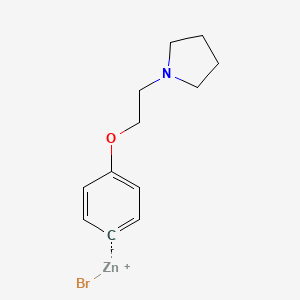
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a zinc bromide compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different solvents, including THF (tetrahydrofuran). It has a wide range of applications, from organic synthesis to pharmaceutical and biotechnological research. In 25 M in THF.
科学的研究の応用
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a versatile compound that has a wide range of scientific research applications. It is used in organic synthesis, as a catalyst for the synthesis of organic compounds. It is also used in pharmaceutical and biotechnological research, as a reagent for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, it is used in the synthesis of polymers, as a catalyst for the polymerization of monomers.
作用機序
The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the zinc bromide acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This enables the zinc bromide to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on the human body. Additionally, it does not have any mutagenic or carcinogenic effects.
実験室実験の利点と制限
The main advantage of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is its versatility. It can be used in a variety of different solvents, including THF, and can be used in a wide range of organic synthesis reactions. Additionally, it is relatively non-toxic and does not have any adverse effects on the human body.
A major limitation of this compound is its cost. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which can limit its effectiveness in certain applications.
将来の方向性
There are a number of potential future directions for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF. One potential direction is to investigate its use as a catalyst for the synthesis of pharmaceuticals and biopharmaceuticals. Additionally, further research could be done to explore the mechanism of action of the compound, as well as its potential toxicity and mutagenic effects. Finally, further research could be done to explore the potential uses of the compound in the synthesis of polymers.
合成法
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide, 0.25 M in THF is a two-step process. First, a pyrrolidin-1-yl derivative is reacted with zinc bromide in THF to form the desired compound. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 100°C. The reaction is typically complete within one hour. After the reaction is complete, the product is filtered and washed with THF to remove any unreacted starting materials.
特性
IUPAC Name |
bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKKABICHKSLX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)

